(3-Amino-2,2-difluoropropyl)(benzyl)propylamine
Description
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is a fluorinated tertiary amine characterized by a 3-amino-2,2-difluoropropyl backbone and a benzyl substituent.
Properties
Molecular Formula |
C13H20F2N2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
N'-benzyl-2,2-difluoro-N'-propylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20F2N2/c1-2-8-17(11-13(14,15)10-16)9-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3 |
InChI Key |
CQCVEBNHZAVCGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 2,2-difluoropropylamine, and appropriate reagents for amination.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol, with a catalyst such as palladium on carbon.
Purification: After the reaction, the product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propylamine Derivatives
*Estimated based on tert-butyl N-(3-amino-2,2-difluoropropyl)carbamate (MW 210.12 in ) with benzyl and propylamine additions.
Key Observations :
Comparison :
- Quaternization (e.g., methyl iodide in ) is efficient for modifying tertiary amines, a strategy applicable to the target compound.
- Fluorinated propylamines often require specialized reagents (e.g., TBAF in ) or labeling techniques (e.g., ¹⁸F in ).
Physicochemical Properties
Table 3: Physicochemical Profiles
Key Insights :
Comparison :
Table 5: Toxicity Data for Propylamine Derivatives
| Compound Name | Toxicity Profile | Reference |
|---|---|---|
| Propylamine | Corrosive, flammable, pulmonary edema risk | |
| Bis-pTFN-1 | Neurotoxicity at high doses | |
| CF3PM | No adverse effects in mice |
Insights :
- Fluorination and benzyl substitution likely mitigate the corrosive hazards of plain propylamine .
Biological Activity
(3-Amino-2,2-difluoropropyl)(benzyl)propylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₃H₁₈F₂N₂
- Molecular Weight : 250.29 g/mol
- Functional Groups : Amino group, difluoropropyl moiety, and benzyl substituent.
The biological activity of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exert anti-proliferative effects against certain cancer cell lines by inhibiting key cellular pathways involved in cell growth and survival.
Key Mechanisms Identified:
- Inhibition of Cell Proliferation : The compound has shown potential to inhibit the proliferation of cancer cells, similar to other derivatives that target microtubule assembly and receptor interactions .
- Antimicrobial Activity : Its derivatives have been evaluated for antimicrobial properties, suggesting a broad spectrum of activity against bacteria and fungi .
Anti-Proliferative Activity
The anti-proliferative effects were evaluated using various cancer cell lines. Below is a summary of findings:
| Compound | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| 5i | HCT116 | 120-130 | Most potent among tested analogues |
| 5h | MDA-MB-231 | 200-350 | Significant growth inhibition |
| 5j | HCT116 & MDA-MB-231 | >85% | Effective across multiple lines |
These results indicate that the compound exhibits significant anti-proliferative activity comparable to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
| Pathogen | Compound | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 3-Amino-2,2-difluoropropyl derivative | 12.5 |
| Candida albicans | Benzyl derivative | 25 |
| Staphylococcus aureus | Propylamine derivative | 15 |
The compound demonstrated promising antibacterial and antifungal activities, particularly against Mycobacterium tuberculosis and Candida albicans, indicating its potential as an antimicrobial agent .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers investigated the anti-cancer properties of (3-Amino-2,2-difluoropropyl)(benzyl)propylamine derivatives on HCT116 and MDA-MB-231 cells.
- Results indicated that compounds with specific substitutions maintained or enhanced anti-proliferative activity compared to parent compounds.
- Antimicrobial Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
